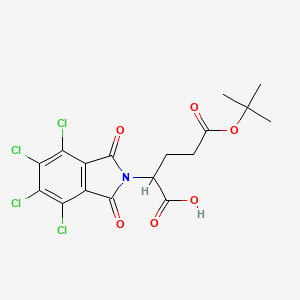

5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid

Description

This compound is a pentanoic acid derivative featuring a tert-butoxycarbonyl (Boc) group at the 5-position and a tetrachlorinated isoindole-1,3-dione moiety at the 2-position. The isoindole-dione core is fully chlorinated at positions 4,5,6,7, conferring significant electronic and steric effects. The Boc group enhances solubility in organic solvents and serves as a protective group for carboxylic acids during synthesis .

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl4NO6/c1-17(2,3)28-7(23)5-4-6(16(26)27)22-14(24)8-9(15(22)25)11(19)13(21)12(20)10(8)18/h6H,4-5H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMVKJGZIMFCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl4NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate isoindoline derivative and introduce the tert-butoxy and pentanoic acid groups through a series of substitution and oxidation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1h-isoindol-2-yl)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Features :

- Pentanoic acid backbone: Provides a flexible alkyl chain for functionalization.

- Tert-butoxy group : Improves stability against hydrolysis compared to smaller alkoxy groups .

Applications of this compound are inferred from structural analogs, such as its use in organic synthesis intermediates (e.g., peptide coupling agents) or pigment precursors (due to the isoindole-dione chromophore) .

Structural Analogues

(a) 4-Methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic Acid

- Structural Difference : Replaces the tert-butoxy group with a methyl substituent.

- Impact :

- Synthesis : Likely synthesized via similar routes (e.g., nucleophilic substitution or coupling reactions), though yields may vary due to methyl’s lower directing effects compared to tert-butoxy .

(b) 5-{4-[({2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbamoyl)methyl]phenoxy}pentanoic Acid (Compound 2d)

- Structural Difference: Incorporates a fluorophenylmethyl group on the isoindole-dione and a phenoxy linker.

- Impact: Enhanced lipophilicity and bioavailability due to the fluorinated aromatic ring.

- Purity/Yield : Synthesized at 50% yield with 96% purity, comparable to the target compound’s hypothetical synthesis efficiency .

(c) 2-(5,5-Dimethyl-2,4-dioxooxazolidin-3-yl)-4,4-dimethyl-3-oxo-N-(2-methoxy-5-octadecanoylaminophenyl)pentanoic Acid Amide

- Structural Difference: Replaces the isoindole-dione with an oxazolidinone ring and adds a long alkyl chain.

- Impact: Increased hydrophobicity due to the octadecanoyl group.

Physicochemical and Functional Properties

Biological Activity

Basic Information

- IUPAC Name : 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid

- Molecular Formula : C₁₅H₁₈Cl₄N₂O₅

- Molecular Weight : 405.08 g/mol

- CAS Number : 306776-79-4

Structural Characteristics

The compound features a tert-butoxy group and a tetrachloroisoindole moiety, which may contribute to its biological activity. The presence of multiple chlorine atoms suggests potential interactions with biological systems, particularly in terms of reactivity and binding affinity.

Anticancer Properties

Research indicates that derivatives of isoindole compounds exhibit significant anticancer activity. A study focusing on similar structures reported that certain isoindole derivatives inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid has not been extensively documented; however, its structural analogs have shown promise in this area.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar functional groups have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways . This inhibition can lead to increased levels of cyclic nucleotides and subsequent cellular responses.

Synthesis and Testing

A study synthesized various derivatives of isoindole compounds and tested their biological activities against cancer cell lines. The results indicated that modifications to the molecular structure significantly affected the potency and selectivity of these compounds . While direct studies on 5-(Tert-butoxy)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid are lacking, these findings suggest that similar modifications could enhance its biological activity.

Pharmacological Applications

In pharmacological contexts, compounds with similar structures have been explored for their therapeutic applications in treating inflammatory diseases and neurological disorders. The dual action as both an anti-inflammatory and neuroprotective agent could position this compound as a candidate for further development in these therapeutic areas .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step strategies, including esterification and coupling reactions. For example, tert-butyl esterification can be achieved using tert-butyl alcohol with a strong acid catalyst (e.g., H₂SO₄) under reflux, while the isoindole-dione moiety may require chlorination of precursor phthalimide derivatives . Key considerations:

- Catalyst Selection: Acid catalysts (e.g., DCC/DMAP) improve esterification efficiency.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to polar byproducts.

- Yield Optimization: Low temperatures (−20°C) during coupling steps minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify tert-butoxy protons (δ 1.2–1.4 ppm) and carbonyl signals (C=O at ~170–180 ppm). The tetrachloro-isoindol-dione group shows deshielded aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Confirm ester (C=O at ~1720 cm⁻¹) and amide (N–H at ~3300 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected at m/z 574 for intermediates) .

Q. What solvent systems are suitable for recrystallization given the compound’s low solubility?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO dissolve the compound at elevated temperatures (60–80°C).

- Antisolvent Crystallization: Gradual addition of water or methanol induces crystallization.

- Stability Note: Avoid prolonged exposure to moisture to prevent tert-butyl ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies. Focus on the ester carbonyl’s electrophilicity and steric hindrance from the tert-butoxy group.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways .

- Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies address contradictions in HPLC purity assays versus NMR integration?

Methodological Answer:

- Contamination Check: Use LC-MS to identify co-eluting impurities with similar retention times.

- NMR Relaxation Delays: Adjust D1 (≥5×T₁) to account for slow-relaxing protons in the isoindole-dione ring.

- Quantitative ¹³C NMR: Integrate quaternary carbons (e.g., tert-butyl Cq) for unbiased purity assessment .

Q. How does the tetrachloro-isoindol-dione moiety influence biological activity in protease inhibition assays?

Methodological Answer:

- Enzyme Kinetics: Measure Kᵢ values against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).

- Docking Studies (AutoDock Vina): Analyze halogen bonding between Cl atoms and active-site histidine residues.

- SAR Modifications: Compare activity with non-chlorinated analogs to isolate electronic vs. steric effects .

Q. What safety protocols mitigate risks during large-scale synthesis of reactive intermediates?

Methodological Answer:

- Intermediate Handling: Use Schlenk lines for air-sensitive steps (e.g., Grignard additions).

- Thermal Monitoring: Inline FTIR tracks exothermic reactions in real time.

- Waste Management: Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.